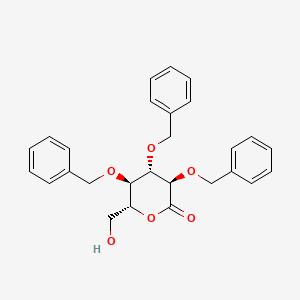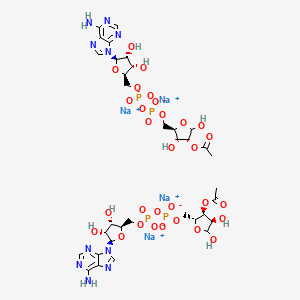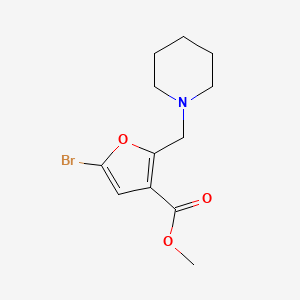
Citalopram Alkene Dimer Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O and a molecular weight of 667.23 g/mol . It is an impurity found in the synthesis of Citalopram and Escitalopram, which are widely used as selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression .
Métodos De Preparación
The synthesis of Citalopram Alkene Dimer Chloride involves the palladium-catalyzed heteroallylation of unactivated alkenes with tethered nucleophiles . The reaction conditions typically include the use of a palladium catalyst, such as Pd(hfacac)2, and a base like NaHCO3 in a solvent such as toluene at elevated temperatures . Industrial production methods may involve similar catalytic processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Citalopram Alkene Dimer Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form new C-halogen, C-O, and C-N bonds.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to break down the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like NaHCO3, and solvents such as toluene . Major products formed from these reactions include various heterocyclic compounds and derivatives of Citalopram .
Aplicaciones Científicas De Investigación
Citalopram Alkene Dimer Chloride is utilized in scientific research for several applications:
Analytical Methods: Research efforts focus on developing reliable methods to identify and quantify this compound in Citalopram samples.
Drug Development: The compound’s unique properties make it valuable for drug development and neuroscience studies.
Quality Control: The presence of this compound can affect the quality and efficacy of the final Citalopram medication, making it important for quality control during synthesis.
Mecanismo De Acción
Citalopram Alkene Dimer Chloride itself does not possess a known mechanism of action as it is not a biologically active molecule. Its significance lies in its potential presence as an impurity in Citalopram and Escitalopram, which act as SSRIs by inhibiting the reuptake of serotonin in the central nervous system .
Comparación Con Compuestos Similares
Citalopram Alkene Dimer Chloride can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C40H41ClF2N4O |
|---|---|
Peso molecular |
667.2 g/mol |
Nombre IUPAC |
[5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C40H41F2N4O.ClH/c1-45(2)21-5-7-37(31-10-14-35(41)15-11-31)38-18-8-29(25-43)23-32(38)27-46(3,4)22-6-20-40(34-12-16-36(42)17-13-34)39-19-9-30(26-44)24-33(39)28-47-40;/h7-19,23-24H,5-6,20-22,27-28H2,1-4H3;1H/q+1;/p-1/b37-7+; |
Clave InChI |
DKLSXTYLHTUYQM-RTWOQYEWSA-M |
SMILES isomérico |
CN(C)CC/C=C(\C1=CC=C(C=C1)F)/C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
SMILES canónico |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)


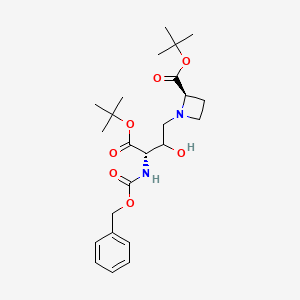
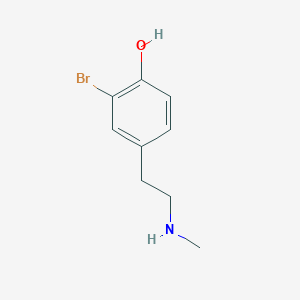
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
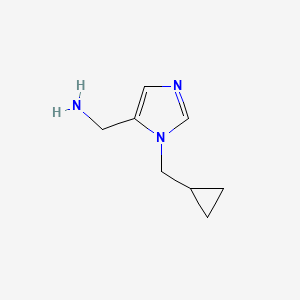

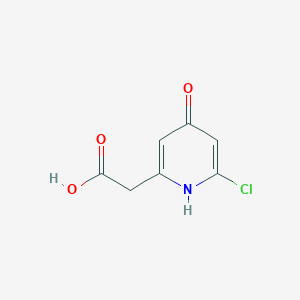
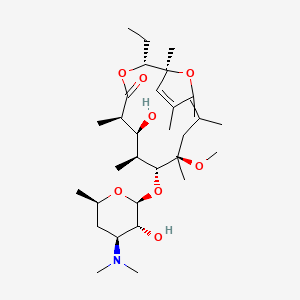
![N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
